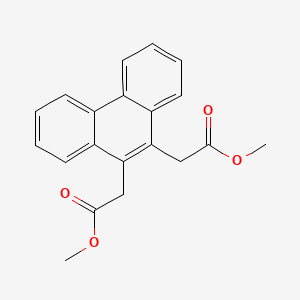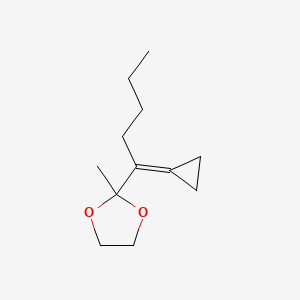
2-(1-Cyclopropylidenepentyl)-2-methyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Cyclopropylidenepentyl)-2-methyl-1,3-dioxolane is an organic compound with the molecular formula C12H20O2 . This compound features a cyclopropylidene group attached to a pentyl chain, which is further connected to a dioxolane ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. it is likely that the synthesis would involve scalable reactions similar to those used in laboratory settings, with optimizations for yield and purity.
化学反应分析
Types of Reactions
2-(1-Cyclopropylidenepentyl)-2-methyl-1,3-dioxolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学研究应用
2-(1-Cyclopropylidenepentyl)-2-methyl-1,3-dioxolane has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in studies involving enzyme interactions or metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-(1-Cyclopropylidenepentyl)-2-methyl-1,3-dioxolane exerts its effects involves interactions with various molecular targets and pathways. The cyclopropylidene group can participate in ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then interact with enzymes, receptors, or other biomolecules, influencing biological processes.
相似化合物的比较
Similar Compounds
Cyclopropylidene: A simpler compound with a cyclopropylidene group, used in various chemical reactions.
Cyclopropyl group: A functional group derived from cyclopropane, commonly used in organic synthesis.
Uniqueness
2-(1-Cyclopropylidenepentyl)-2-methyl-1,3-dioxolane is unique due to its combination of a cyclopropylidene group with a dioxolane ring
属性
CAS 编号 |
65234-87-9 |
|---|---|
分子式 |
C12H20O2 |
分子量 |
196.29 g/mol |
IUPAC 名称 |
2-(1-cyclopropylidenepentyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C12H20O2/c1-3-4-5-11(10-6-7-10)12(2)13-8-9-14-12/h3-9H2,1-2H3 |
InChI 键 |
VIBMZHPZXLOPDK-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(=C1CC1)C2(OCCO2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


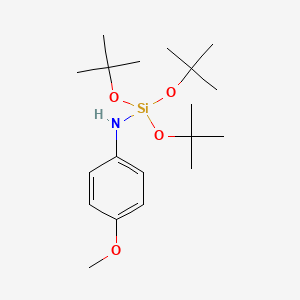
![N-Cyano-N'-{2-[(2,3-dioxobutyl)sulfanyl]ethyl}-N''-methylguanidine](/img/structure/B14470120.png)
![1,5-Di-tert-butyl-3-methyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14470133.png)
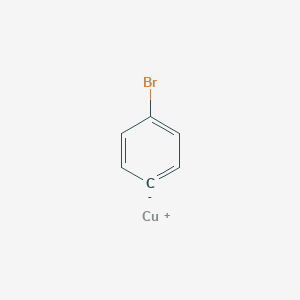

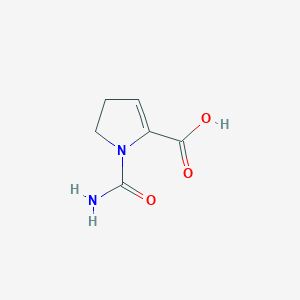


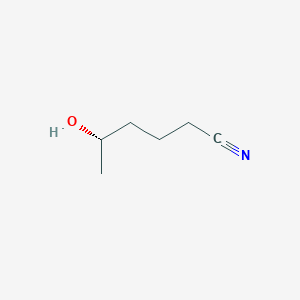
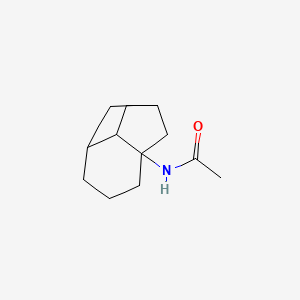
![6,7-Dihydro-3H,5H-[1,2,4]dithiazolo[4,3-a]pyrimidine-3-thione](/img/structure/B14470182.png)

